molecular formula C7H10ClNO B8560006 1-(2-Chloroethoxy)cyclobutanecarbonitrile

1-(2-Chloroethoxy)cyclobutanecarbonitrile

Cat. No. B8560006
M. Wt: 159.61 g/mol
InChI Key: XXCJQWGZWKFERU-UHFFFAOYSA-N
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Patent
US07893055B2

Procedure details

Zinc chloride (36.03 g, 264 mmol) was fused using a propane torch while under vacuum. The molten salt was cooled and the evacuated flask was flushed with nitrogen. The flask was loaded with 1-hydroxycyclobutanecarbonitrile (15.10 g,) and 2-chloroethanol (17.7 g, 218 mmol) and stirred with heating (90° C.) for 20 hours. The reaction mixture was diluted with water (200 mL) and extracted with ethyl acetate (1×150 mL, 4×100 mL). The combined organic layers were dried (sodium sulfate), filtered, and concentrated to an oil in-vacuo. The crude product was purified by vacuum distillation (b.p.12 85° C.) to give title compound (5.00 g, 31.3 mmol, 16.4% over two steps) as a clear liquid. 1H NMR (500 MHz, CDCl3) δ: 3.75 (2H, t, J=5.5 Hz), 3.65 (2H, t, J=5.6 Hz), 2.52-2.61 (2H, m), 2.31-2.43 (2H, m), 1.91-2.06 (2H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
15.1 g
Type
reactant
Reaction Step Two
Quantity
17.7 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Quantity
36.03 g
Type
catalyst
Reaction Step Five
Yield
16.4%

Identifiers

REACTION_CXSMILES
CCC.[OH:4][C:5]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6]1.[Cl:11][CH2:12][CH2:13]O>O.[Cl-].[Zn+2].[Cl-]>[Cl:11][CH2:12][CH2:13][O:4][C:5]1([C:9]#[N:10])[CH2:8][CH2:7][CH2:6]1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCC
Step Two
Name
Quantity
15.1 g
Type
reactant
Smiles
OC1(CCC1)C#N
Step Three
Name
Quantity
17.7 g
Type
reactant
Smiles
ClCCO
Step Four
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
36.03 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The molten salt was cooled
CUSTOM
Type
CUSTOM
Details
the evacuated flask was flushed with nitrogen
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1×150 mL, 4×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried (sodium sulfate)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to an oil in-vacuo
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by vacuum distillation (b.p.12 85° C.)

Outcomes

Product
Name
Type
product
Smiles
ClCCOC1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31.3 mmol
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 16.4%
YIELD: CALCULATEDPERCENTYIELD 20.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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